3,6-Bis(diethylamino)-9-phenylxanthylium chloride
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Overview
Description
It is widely used in various industries, including textiles, glass, and fireworks, as well as in scientific research as a fluorescent label . The compound is known for its vibrant color and fluorescence properties, making it a popular choice for various applications.
Preparation Methods
The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride typically involves the reaction of phthalic anhydride with diethylamine and phenol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the xanthylium chloride structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,6-Bis(diethylamino)-9-phenylxanthylium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different xanthylium derivatives, while reduction may result in the formation of simpler aromatic compounds.
Scientific Research Applications
3,6-Bis(diethylamino)-9-phenylxanthylium chloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to study molecular interactions and reaction mechanisms . In biology, it serves as a fluorescent marker for imaging and tracking cellular processes . In medicine, it is used in diagnostic assays and as a potential therapeutic agent due to its ability to bind to specific molecular targets . Additionally, it is employed in environmental science for the detection and analysis of pollutants .
Mechanism of Action
The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride involves its ability to interact with various molecular targets through fluorescence. The compound can bind to specific proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study these interactions . The fluorescence properties of the compound are due to its xanthylium core, which can absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
3,6-Bis(diethylamino)-9-phenylxanthylium chloride is unique compared to other similar compounds due to its specific fluorescence properties and molecular structure. Similar compounds include other xanthylium derivatives, such as 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride and 3,6-bis[(alkylamino)ureido]acridines . These compounds share some structural similarities but differ in their specific functional groups and fluorescence characteristics, making this compound particularly useful for certain applications.
Properties
Molecular Formula |
C27H31ClN2O |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C27H31N2O.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VGFWFUHLZQZJQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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